Tetrahydroindazole Scaffold Validation: Quantified Kinase Inhibition Potency vs. Aromatic Indazole Comparator
The tetrahydroindazole core scaffold—of which 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a direct derivative—has demonstrated quantifiable submicromolar inhibition of CDK2/cyclin complexes in enzyme assays [1]. This scaffold class provides a validated starting point for kinase inhibitor development, in contrast to fully aromatic indazole analogs which may exhibit divergent binding modes or reduced conformational flexibility. While direct data for this specific compound are not publicly available, the scaffold from which it derives has been optimized to yield analogues with 3-fold improved binding affinity and 2- to 10-fold enhanced inhibitory activity relative to initial screening hits [1].
| Evidence Dimension | CDK2/cyclin inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct data available for CAS 1781627-89-1; scaffold class validated |
| Comparator Or Baseline | Optimized tetrahydroindazole analogues (compounds 53 and 59) vs. screening hit 3 |
| Quantified Difference | 3-fold improved binding affinity; 2- to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, O |
| Conditions | CDK2 enzyme inhibition assay with various cyclin complexes |
Why This Matters
This scaffold-level validation demonstrates that the tetrahydroindazole core is a productive starting point for kinase inhibitor SAR campaigns, supporting procurement of derivatives like the target compound for lead optimization.
- [1] Lee JC, et al. Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Eur J Med Chem. 2021;214:113232. View Source
